molecular formula C10H10O3 B303387 3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No. B303387
M. Wt: 178.18 g/mol
InChI Key: ZKJZNVPLZBONJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, also known as 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a chemical compound that has been the subject of significant scientific research. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. The unique chemical structure of 3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has attracted the attention of researchers, who have investigated its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has been studied extensively. It has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and the dopamine transporter. This compound has also been shown to exert its effects through the regulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects
Studies have shown that 3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has a wide range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one in lab experiments include its high purity and stability, as well as its diverse biological activities. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for the research on 3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one. One direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its diverse biological activities and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, 3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is a unique chemical compound that has attracted the attention of researchers due to its diverse biological activities and potential applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research on this compound have been discussed. Further research is needed to fully understand the potential of this compound for therapeutic applications.

Synthesis Methods

The synthesis of 3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with cyclopentadiene, followed by the oxidation of the resulting product with selenium dioxide. This method has been optimized by various researchers, resulting in high yields and purity of the final product.

Scientific Research Applications

3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor activities. In addition, it has been studied for its potential as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.

properties

Product Name

3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3,5-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C10H10O3/c1-12-7-3-6-4-8(11)10(6)9(5-7)13-2/h3,5H,4H2,1-2H3

InChI Key

ZKJZNVPLZBONJR-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)CC2=O)OC

Canonical SMILES

COC1=CC2=C(C(=O)C2)C(=C1)OC

Origin of Product

United States

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